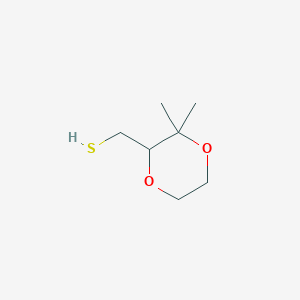

(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol” is a chemical compound with the CAS Number: 2551114-98-6 . The IUPAC name for this compound is “(3,3-dimethyl-1,4-dioxan-2-yl)methanethiol” and it has a molecular weight of 162.25 . The compound is originated from UA .

Molecular Structure Analysis

The InChI code for “(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol” is 1S/C7H14O2S/c1-7(2)6(5-10)8-3-4-9-7/h6,10H,3-5H2,1-2H3 . The InChI key is ACTDPRCWKDLPNH-UHFFFAOYSA-N .Scientific Research Applications

Formation and Behavior in Reactions

- Methanethiol is formed from methionine and sulfite in reactions catalyzed by iron or manganous ions, with methional postulated as an intermediate (Wainwright, McMahon, & McDowell, 1972).

- In the presence of transition metals and ascorbate, methanethiol behaves differently, as demonstrated by its oxidation to dimethyl trisulfide (Chin & Lindsay, 1994).

Interaction with Surfaces

- Methanethiolate's adsorption site on Au(111) surfaces has been studied, revealing that the S-headgroup of chemisorbed CH3S adsorbs on the bridge site between two Au atoms (Maksymovych, Sorescu, & Yates, 2006).

- The chemisorption of organosulfur compounds like methanethiol on Au(111) under ultra-high vacuum conditions has been explored, showing strong adsorbate binding (Nuzzo, Zegarski, & Dubois, 1987).

Adsorption and Transformation on Other Materials

- Studies on Zirconia (ZrO2) show that methanethiol is adsorbed dissociatively, leading to thiolate species, and associatively, giving rise to H-bonded and coordinated species (Ziolek, Saur, Lamotte, & Lavalley, 1994).

- The interaction of dimethyl disulfide with Cu(111) produces adsorbed methanethiolate, CH3S-, by S-S bond scission (Driver & Woodruff, 2000).

Catalytic and Kinetic Studies

- A study on the conversion of dimethyl disulfide yielding methanethiol on acid-base type catalysts at 350°C in the presence of water has been conducted (Mashkina, 2000).

- Research on the synthesis of methanethiol from dimethyl sulfide and H2S in the presence of Al2O3 at atmospheric pressure highlights key factors influencing yield and reaction mechanisms (Mashkina, 2009).

Safety And Hazards

properties

IUPAC Name |

(3,3-dimethyl-1,4-dioxan-2-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-7(2)6(5-10)8-3-4-9-7/h6,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTDPRCWKDLPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CS)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethyl-1,4-dioxan-2-yl)methanethiol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2806676.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)

![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)

![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid](/img/structure/B2806698.png)